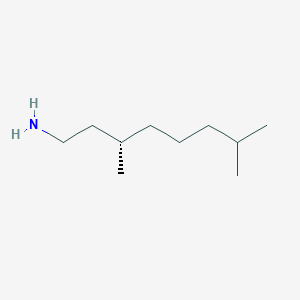
1-Octanamine, 3,7-dimethyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanamine, 3,7-dimethyl-, (3S)- is a chemical compound with the molecular formula C10H23N and a molecular weight of 157.3 g/mol . It is a derivative of octanamine, characterized by the presence of two methyl groups at the 3rd and 7th positions of the octane chain, with the (3S)- configuration indicating the stereochemistry of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanamine, 3,7-dimethyl-, (3S)- typically involves the alkylation of a suitable amine precursor with a methylated octane derivative. The reaction conditions often require the use of a base to deprotonate the amine, followed by the addition of the alkyl halide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 1-Octanamine, 3,7-dimethyl-, (3S)- may involve more scalable processes such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Octanamine, 3,7-dimethyl-, (3S)- can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine to an alkane or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes or nitriles, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted amines .
Scientific Research Applications
1-Octanamine, 3,7-dimethyl-, (3S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Octanamine, 3,7-dimethyl-, (3S)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The stereochemistry of the molecule plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
1-Octanamine, 7,7-dimethyl-: Another derivative of octanamine with different methyl group positions.
1-Octanamine, 3,7-dimethyl-: Without the stereochemical specification, this compound may have different properties and reactivity.
Uniqueness
1-Octanamine, 3,7-dimethyl-, (3S)- is unique due to its specific stereochemistry, which can influence its reactivity, binding affinity, and overall chemical behavior. This makes it distinct from other similar compounds and valuable for specific applications where stereochemistry is crucial .
Properties
CAS No. |
265981-31-5 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
(3S)-3,7-dimethyloctan-1-amine |
InChI |
InChI=1S/C10H23N/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8,11H2,1-3H3/t10-/m0/s1 |
InChI Key |
PPKSYRUVTABEIE-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCN |
Canonical SMILES |
CC(C)CCCC(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
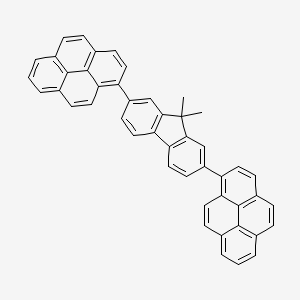
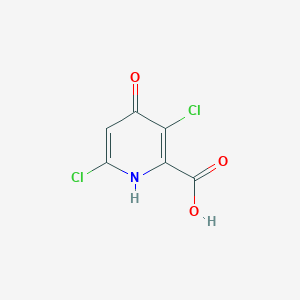
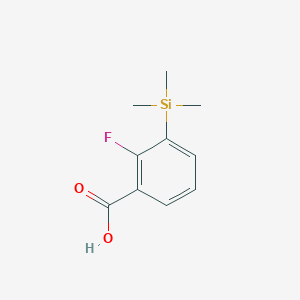
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
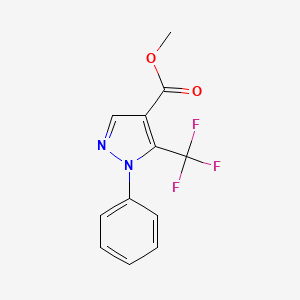
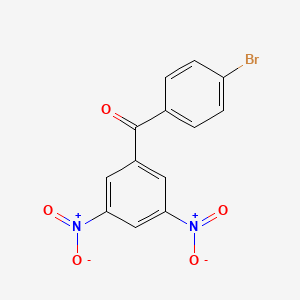
![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
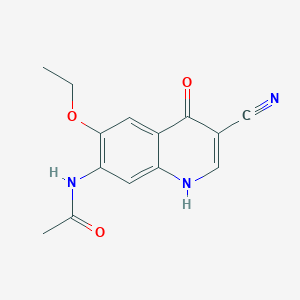
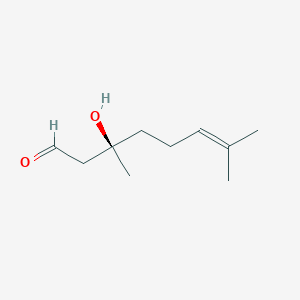
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)
